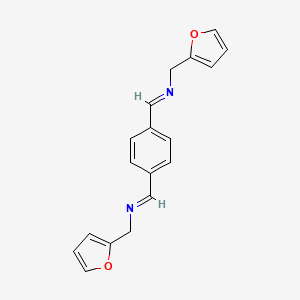
Benzene, 1,4-bis(2-furfuryliminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(2-furfuryliminomethyl)-: is an organic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is also known by its systematic name N,N’-(P-phenylenedimethylidyne)bis(furfurylamine) . It features a benzene ring substituted with two furfuryliminomethyl groups at the 1 and 4 positions, making it a symmetrical molecule.
Preparation Methods
The synthesis of Benzene, 1,4-bis(2-furfuryliminomethyl)- typically involves the condensation of 1,4-phenylenediamine with furfural under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Benzene, 1,4-bis(2-furfuryliminomethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imine groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the molecule.
Scientific Research Applications
Benzene, 1,4-bis(2-furfuryliminomethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(2-furfuryliminomethyl)- involves its ability to form stable complexes with metal ions. The furfuryliminomethyl groups act as chelating agents, binding to metal centers and stabilizing them. This property is exploited in various catalytic processes and in the design of metal-based drugs .
Comparison with Similar Compounds
Similar compounds to Benzene, 1,4-bis(2-furfuryliminomethyl)- include:
Benzene, 1,4-bis(2-pyridyliminomethyl)-: This compound has pyridyl groups instead of furfuryl groups, which can alter its binding properties and reactivity.
Benzene, 1,4-bis(2-thienyliminomethyl)-: The presence of thienyl groups can enhance the compound’s electronic properties and its ability to participate in π-π interactions.
Benzene, 1,4-bis(2-quinolyliminomethyl)-: Quinolyl groups provide additional aromaticity and potential for hydrogen bonding.
Benzene, 1,4-bis(2-furfuryliminomethyl)- is unique due to the presence of furfuryl groups, which impart specific electronic and steric properties that can be advantageous in certain applications .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-[4-(furan-2-ylmethyliminomethyl)phenyl]methanimine |
InChI |
InChI=1S/C18H16N2O2/c1-3-17(21-9-1)13-19-11-15-5-7-16(8-6-15)12-20-14-18-4-2-10-22-18/h1-12H,13-14H2 |
InChI Key |
LWLKKQSBDFWVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN=CC2=CC=C(C=C2)C=NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















